N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine
CAS No.:
Cat. No.: VC16235449
Molecular Formula: C39H37N5O7
Molecular Weight: 687.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H37N5O7 |
|---|---|
| Molecular Weight | 687.7 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-34(49-3)33(45)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46) |
| Standard InChI Key | BXARQKKKQMVIEG-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine features a ribose sugar modified at three key positions:
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N6-Benzoyl Group: A benzoyl moiety attached to the exocyclic amine of adenine enhances hydrophobicity and protects against enzymatic deamination.
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5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group prevents undesired side reactions during oligonucleotide synthesis and facilitates purification via reverse-phase chromatography .
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3'-O-Methyl Group: Methylation at the 3'-hydroxyl confers resistance to ribonucleases, prolonging the compound’s half-life in biological systems.
The molecular formula (C₃₉H₃₇N₅O₇) and weight (731.79 g/mol) were confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analyses. Key structural attributes include:
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Planar Adenine Core: Facilitates base pairing with complementary nucleic acids.
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Ribose Conformation: The 2'-endo puckering of the methylated ribose optimizes steric compatibility with RNA polymerases.
Synthesis and Production Methods
Stepwise Synthetic Route
The synthesis of N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine proceeds via four stages:
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Adenosine Protection:
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The 5'-hydroxyl is protected with a DMT group using dimethoxytrityl chloride in anhydrous pyridine.
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The 3'-hydroxyl is methylated via treatment with methyl iodide and silver oxide.
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N6-Benzoylation:
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Benzoyl chloride reacts with the exocyclic amine of adenine under basic conditions (e.g., triethylamine).
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Deprotection and Purification:
Industrial-scale production employs automated synthesizers to achieve >95% purity, with yields exceeding 80% under optimized conditions.
Chemical Reactivity and Reaction Mechanisms
Key Reaction Pathways
The compound participates in three primary reactions:
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Oxidation:
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Potassium permanganate oxidizes the ribose’s 2'-hydroxyl to a ketone, forming a 2'-keto derivative.
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Reduction:
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Sodium borohydride reduces the N6-benzoyl group to a benzyl alcohol under acidic conditions.
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Substitution:
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Nucleophilic agents (e.g., amines) displace the methyl group at the 3'-position, enabling further functionalization.
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Mechanism of Action in Biological Systems
As a nucleoside analog, N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine incorporates into RNA strands during transcription, where its 3'-O-methyl group sterically hinders ribonuclease activity. This inhibition stabilizes RNA molecules, making it valuable for studying post-transcriptional regulation and designing RNA-based therapeutics.
Applications in Biochemical Research
RNA Modification Studies
The compound’s stability allows precise investigation of:
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Epitranscriptomic Modifications: Methylation patterns influenced by the 3'-O-methyl group mimic natural RNA modifications like m⁶A.
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RNA Interference (RNAi): Modified siRNAs incorporating this nucleoside show prolonged gene-silencing effects in vitro.
Therapeutic Development
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Antiviral Agents:
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Incorporation into antisense oligonucleotides inhibits viral replication by blocking RNA-dependent RNA polymerases.
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Cancer Therapeutics:
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Apoptosis induction in leukemia cell lines (IC₅₀ = 12 μM) has been observed, attributed to disrupted nucleotide metabolism.
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Comparative Analysis with Related Compounds
The absence of a 2'-modification in N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine distinguishes it from phosphoramidite derivatives, enabling unique applications in unmodified RNA contexts .
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